molecular formula C9H12ClNO2 B1447007 2-Amino-3-ethylbenzoic acid hydrochloride CAS No. 1803586-54-0

2-Amino-3-ethylbenzoic acid hydrochloride

Cat. No. B1447007
M. Wt: 201.65 g/mol
InChI Key: IORRORBAMFQFNZ-UHFFFAOYSA-N
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Description

“2-Amino-3-ethylbenzoic acid hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It has a molecular weight of 201.65 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Amino-3-ethylbenzoic acid hydrochloride” is 1S/C9H11NO2.ClH/c1-2-6-4-3-5-7 (8 (6)10)9 (11)12;/h3-5H,2,10H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

2-Amino-3-ethylbenzoic acid hydrochloride may play a role in understanding antioxidant reactions, similar to studies involving ABTS/PP decolorization assays. These assays are crucial in elucidating the reaction pathways of antioxidant capacities, where certain antioxidants can form coupling adducts, while others may undergo oxidation without coupling. Understanding these pathways is essential for evaluating the total antioxidant capacity and the specificity and relevance of oxidation products in various systems, including those potentially involving 2-amino-3-ethylbenzoic acid hydrochloride derivatives (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Analytical Methods for Sugar Determination

In marine biogeochemistry, the determination of sugars in various matrices is crucial. Methods such as phenol sulfuric acid (PSA) and 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) are commonly used. The study of these methods and the development of new ones could benefit from the chemical properties of 2-amino-3-ethylbenzoic acid hydrochloride, as it may serve as a reagent or comparative standard in analytical methodologies focused on the determination of sugars in marine samples (Panagiotopoulos & Sempéré, 2005).

Synthesis of 2-Guanidinobenzazoles

The synthesis of 2-guanidinobenzazoles, compounds with significant biological activity, involves the use of chemicals that may include derivatives like 2-amino-3-ethylbenzoic acid hydrochloride. These synthetic processes are crucial for developing potential therapeutic agents, emphasizing the need for understanding the reaction mechanisms and pharmacological activities of such compounds. The research in this area provides insights into developing new pharmacophores and may benefit from the chemical properties of 2-amino-3-ethylbenzoic acid hydrochloride (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Determining Antioxidant Activity

The determination of antioxidant activity is essential in various fields, from food engineering to pharmacy. Assays like ABTS and DPPH are critical for understanding the antioxidant capacities of compounds. The chemical properties of 2-amino-3-ethylbenzoic acid hydrochloride may contribute to the development or improvement of these assays, providing a better understanding of antioxidant mechanisms and enabling the evaluation of complex samples for their antioxidant capacities (Munteanu & Apetrei, 2021).

Safety And Hazards

This compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-amino-3-ethylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-6-4-3-5-7(8(6)10)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORRORBAMFQFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-ethylbenzoic acid hydrochloride

CAS RN

1803586-54-0
Record name 2-amino-3-ethylbenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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